benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, with a hydroxymethyl group at the 2-position and a carboxylate group at the 4-position. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 2-position of the morpholine ring through a nucleophilic substitution reaction using formaldehyde and a suitable base, such as sodium hydroxide.
Carboxylation: The carboxylate group can be introduced at the 4-position through a carboxylation reaction using carbon dioxide and a suitable catalyst, such as palladium on carbon.
Benzylation: The final step involves the benzylation of the nitrogen atom of the morpholine ring using benzyl chloride and a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base, such as potassium carbonate.
Major Products Formed:
Oxidation: Benzyl (2R)-2-formylmorpholine-4-carboxylate or benzyl (2R)-2-carboxymethylmorpholine-4-carboxylate.
Reduction: this compound alcohol or benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate.
Substitution: Benzyl (2R)-2-(halomethyl)morpholine-4-carboxylate or benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate.
Scientific Research Applications
Chemistry: Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its morpholine ring structure allows it to mimic natural substrates, making it useful in the study of enzyme kinetics and inhibition.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug development.
Industry: In the industrial sector, this compound is used as a stabilizer in polymer production. Its unique structure allows it to interact with polymer chains, enhancing their stability and durability.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s morpholine ring structure allows it to bind to enzymes and receptors, modulating their activity. The hydroxymethyl and carboxylate groups enhance its binding affinity, making it a potent modulator of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- Benzyl (2R)-2-(hydroxymethyl)pyrrolidine-4-carboxylate
- Benzyl (2R)-2-(hydroxymethyl)piperidine-4-carboxylate
- Benzyl (2R)-2-(hydroxymethyl)azetidine-4-carboxylate
Comparison: Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate is unique due to its morpholine ring structure, which provides distinct chemical and biological properties. Compared to pyrrolidine, piperidine, and azetidine derivatives, the morpholine ring offers enhanced stability and binding affinity, making it more effective in various applications.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1 |
InChI Key |
JQVTXHHMCVAPDT-GFCCVEGCSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.